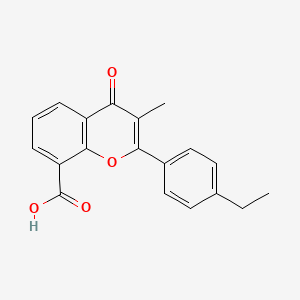

2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid

Description

2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is a synthetic benzopyran derivative characterized by a 4-ethylphenyl substituent at position 2, a methyl group at position 3, and a carboxylic acid moiety at position 6. The ethyl group at the para position of the phenyl ring distinguishes it from phenyl-substituted analogs, likely influencing steric, electronic, and pharmacokinetic properties.

Properties

CAS No. |

90102-22-0 |

|---|---|

Molecular Formula |

C19H16O4 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

2-(4-ethylphenyl)-3-methyl-4-oxochromene-8-carboxylic acid |

InChI |

InChI=1S/C19H16O4/c1-3-12-7-9-13(10-8-12)17-11(2)16(20)14-5-4-6-15(19(21)22)18(14)23-17/h4-10H,3H2,1-2H3,(H,21,22) |

InChI Key |

STFLSUYAPQDIMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by cyclization and oxidation steps to form the chromene core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in developing therapeutic agents for diseases such as cancer and cardiovascular disorders.

Industry: Utilized in the development of dyes and pigments due to its chromene structure.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It can modulate pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds are structurally related and provide a basis for comparison:

*Hypothetical values based on structural analogs.

Substituent Effects on Physicochemical Properties

- Phenyl vs. 4-Ethylphenyl: The 4-ethylphenyl group in the target compound introduces steric bulk and electron-donating effects compared to the phenyl group in its analog. This may alter crystal packing (e.g., dihedral angles between aromatic systems) and solubility.

Carboxylic Acid vs. Ester : The ethyl ester derivative () demonstrates higher lipophilicity compared to the carboxylic acid form, which may enhance membrane permeability in drug formulations. However, the acid form offers hydrogen-bonding capacity, influencing crystallinity and stability .

Biological Activity

2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid, also known as a chromene derivative, has garnered attention for its diverse biological activities. This compound belongs to the class of chromenes, which are known for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties.

- CAS Number : 90102-22-0

- Molecular Formula : C19H16O4

- Molecular Weight : 308.33 g/mol

- IUPAC Name : 2-(4-ethylphenyl)-3-methyl-4-oxochromene-8-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in oxidative stress and inflammation. It may modulate key signaling pathways such as:

- NF-κB Pathway : Involved in immune response regulation.

- Antioxidant Enzymes : Potentially enhances the activity of superoxide dismutase (SOD) and catalase, contributing to its antioxidant effects.

Antioxidant Activity

Research indicates that 2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can lead to a reduction in inflammation-related conditions, making it a candidate for developing anti-inflammatory therapies.

Anticancer Potential

Preliminary studies suggest that 2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate cell cycle progression and promote cancer cell death has been documented in vitro.

Case Studies and Experimental Data

A variety of studies have assessed the biological activity of this compound:

-

Antioxidant Activity Assessment

- Method : DPPH radical scavenging assay.

- Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

-

Anti-inflammatory Studies

- Model : Lipopolysaccharide (LPS)-induced inflammation in macrophages.

- Findings : Treatment with the compound reduced nitric oxide production and downregulated inflammatory mediators.

-

Anticancer Studies

- Cell Lines Used : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : The compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Data Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant reduction of DPPH radicals |

| Anti-inflammatory | LPS-induced inflammation model | Reduced NO production; downregulated cytokines |

| Anticancer | MCF-7 & HeLa cell lines | Inhibited proliferation; induced apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.